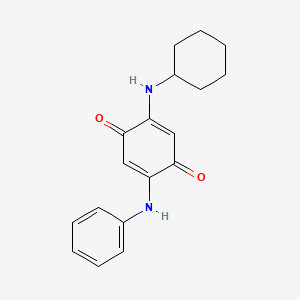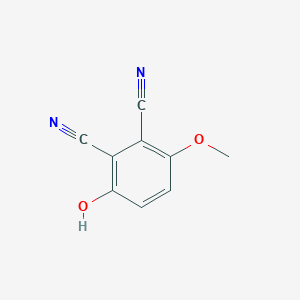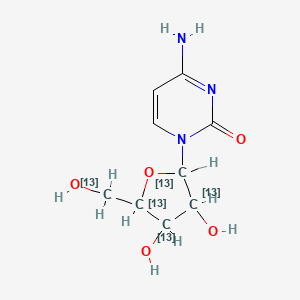
Cytidine-1',2',3',4',5'-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine-1’,2’,3’,4’,5’-13C5: is an isotope-labeled analogue of cytidine, a pyrimidine nucleoside composed of the pyrimidine base cytosine attached to the sugar ribose . This compound is specifically labeled with carbon-13 isotopes at all five carbon positions of the ribose ring, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine-1’,2’,3’,4’,5’-13C5 typically involves the incorporation of carbon-13 labeled ribose into the cytidine structure. The process begins with the preparation of carbon-13 labeled ribose, which is then coupled with cytosine under specific reaction conditions to form the desired nucleoside . The reaction conditions often involve the use of protective groups to ensure selective reactions and high yields .
Industrial Production Methods: Industrial production of Cytidine-1’,2’,3’,4’,5’-13C5 follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as chromatography for purification and high-performance liquid chromatography for quality control . The production is carried out under stringent conditions to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions: Cytidine-1’,2’,3’,4’,5’-13C5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups on the ribose ring to carbonyl groups.
Reduction: The reduction of the carbonyl groups back to hydroxyl groups.
Substitution: Substitution reactions can occur at the amino group of the cytosine base or the hydroxyl groups of the ribose ring.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles such as amines and thiols can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ribose ring can lead to the formation of ribonolactone derivatives, while substitution reactions can yield various cytidine analogues.
Scientific Research Applications
Cytidine-1’,2’,3’,4’,5’-13C5 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Cytidine-1’,2’,3’,4’,5’-13C5 involves its incorporation into nucleic acids. Once incorporated, it can be used to trace the metabolic pathways and interactions of nucleic acids within cells . The labeled carbon-13 atoms allow for precise detection and analysis using NMR spectroscopy, providing valuable insights into the structure and function of nucleic acids .
Comparison with Similar Compounds
Cytidine: The unlabeled analogue of Cytidine-1’,2’,3’,4’,5’-13C5, commonly found in nucleic acids.
Uridine: Another pyrimidine nucleoside, similar in structure but with uracil as the base instead of cytosine.
Thymidine: A nucleoside with thymine as the base, commonly found in DNA.
Uniqueness: Cytidine-1’,2’,3’,4’,5’-13C5 is unique due to its isotopic labeling, which allows for detailed studies of nucleic acid metabolism and interactions using NMR spectroscopy . This makes it a valuable tool in both basic and applied research, providing insights that are not possible with unlabeled compounds .
Properties
Molecular Formula |
C9H13N3O5 |
|---|---|
Molecular Weight |
248.18 g/mol |
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/i3+1,4+1,6+1,7+1,8+1 |
InChI Key |
UHDGCWIWMRVCDJ-XQLHBIPJSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[13CH]2[13CH]([13CH]([13CH](O2)[13CH2]O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)
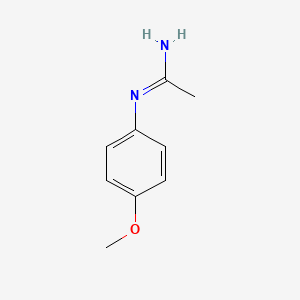
![(3S, 7R, 7aR)-5-Benzyl-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3, 7-dicarboxylic Acid](/img/structure/B13859117.png)
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13859132.png)
![tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B13859139.png)
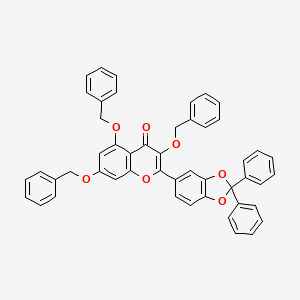

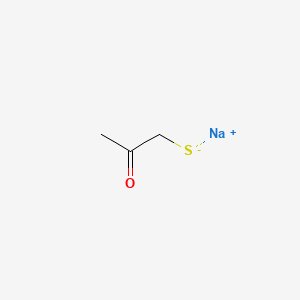
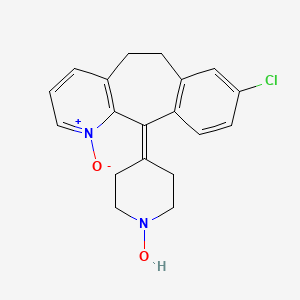
![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)

